molecular formula C19H22N2O5S B2510224 N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide CAS No. 899724-39-1

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Cat. No.: B2510224
CAS No.: 899724-39-1
M. Wt: 390.45
InChI Key: KIMACSLKVARXNI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzamide and isothiazolidinone moieties in its structure suggests it may exhibit diverse biological activities.

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 3,4-dimethoxybenzylamine and 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or alkoxides can replace the methoxy groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide can be compared with similar compounds such as:

    N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

    N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)phenylacetamide: Contains a phenylacetamide group, which may alter its biological activity.

    N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzoate: Features a benzoate ester, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-4-14(12-18(17)26-2)13-20-19(22)15-5-7-16(8-6-15)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMACSLKVARXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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